molecular formula C11H10FNO3 B13808784 P-Fluoro-A-acetamidocinnamic acid

P-Fluoro-A-acetamidocinnamic acid

Cat. No.: B13808784
M. Wt: 223.20 g/mol
InChI Key: PYGHVJGHLGZANA-UXBLZVDNSA-N
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Description

P-Fluoro-A-acetamidocinnamic acid: is a synthetic organic compound with the molecular formula C11H10FNO3 and a molecular weight of 223.2 g/mol . It is a derivative of cinnamic acid, where the phenyl ring is substituted with a fluorine atom and an acetamido group. This compound is primarily used in research settings, particularly in the fields of proteomics and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions:

P-Fluoro-A-acetamidocinnamic acid can be synthesized through various synthetic routes. One common method involves the reaction of 4-fluorobenzaldehyde with acetylglycine in the presence of a base, followed by cyclization and subsequent hydrolysis . The reaction conditions typically include:

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux

    Catalyst: Base such as sodium hydroxide or potassium carbonate

Industrial Production Methods:

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for efficient production.

Chemical Reactions Analysis

Types of Reactions:

P-Fluoro-A-acetamidocinnamic acid undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding carboxylic acids.

    Reduction: Can be reduced to form alcohols or amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products:

    Oxidation: Fluorinated carboxylic acids.

    Reduction: Fluorinated alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

P-Fluoro-A-acetamidocinnamic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism by which P-Fluoro-A-acetamidocinnamic acid exerts its effects involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s stability and bioavailability by blocking metabolic oxidation sites . This allows the compound to interact more effectively with enzymes and receptors, potentially leading to therapeutic effects.

Comparison with Similar Compounds

P-Fluoro-A-acetamidocinnamic acid can be compared with other cinnamic acid derivatives, such as:

    P-Fluorocinnamic acid: Lacks the acetamido group, making it less versatile in biological applications.

    P-Acetamidocinnamic acid: Lacks the fluorine atom, resulting in different chemical properties and reactivity.

    P-Methoxycinnamic acid: Contains a methoxy group instead of fluorine, leading to different interactions with biological targets.

Properties

Molecular Formula

C11H10FNO3

Molecular Weight

223.20 g/mol

IUPAC Name

(E)-2-acetamido-3-(4-fluorophenyl)prop-2-enoic acid

InChI

InChI=1S/C11H10FNO3/c1-7(14)13-10(11(15)16)6-8-2-4-9(12)5-3-8/h2-6H,1H3,(H,13,14)(H,15,16)/b10-6+

InChI Key

PYGHVJGHLGZANA-UXBLZVDNSA-N

Isomeric SMILES

CC(=O)N/C(=C/C1=CC=C(C=C1)F)/C(=O)O

Canonical SMILES

CC(=O)NC(=CC1=CC=C(C=C1)F)C(=O)O

Origin of Product

United States

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